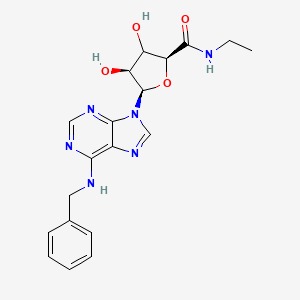

N6-Benzyl-5'-ethylcarboxamido Adenosine

Description

Properties

CAS No. |

152918-32-6 |

|---|---|

Molecular Formula |

C19H22N6O4 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23)/t13-,14+,15-,19+/m0/s1 |

InChI Key |

VVHDYJFDZYHAMR-QCUYGVNKSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |

Synonyms |

1-Deoxy-N-ethyl-1-[6-[(phenylmethyl)amino]-9H-purin-9-yl]-β-D-ribofuranuronamide; N6-Benzyl-NECA; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of N6-Benzyl-5'-ethylcarboxamido Adenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BCA), a synthetic analog of adenosine, serves as a potent and selective agonist for the A3 adenosine receptor (A3AR). Its mechanism of action is centered on the activation of this G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling pathways, and key experimental methodologies used to elucidate the pharmacological profile of BCA.

Primary Mechanism of Action: Selective A3 Adenosine Receptor Agonism

N6-Benzyl-5'-ethylcarboxamido Adenosine is recognized as a selective agonist for the A3 adenosine receptor.[1][2] Its binding to the A3AR initiates conformational changes in the receptor, leading to the activation of associated heterotrimeric G-proteins. The selectivity of BCA for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) has been a key focus of its development and investigation.

Quantitative Pharmacological Data

The binding affinity of this compound and related compounds for adenosine receptor subtypes has been determined through radioligand binding assays. The following table summarizes the key quantitative data.

| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |

| This compound (BCA) | A3 | 50.9 | Rat | [3][4] |

| 5′-(N-Methylcarboxamido)-N6-benzyladenosine | A3 | - | Rat | [2] |

| 5′-N-Methyl-N6-(3-iodobenzyl)adenosine | A3 | 1.1 | Rat | [2] |

| 5′-(N-Ethylcarboxamido)adenosine (NECA) | A1 | 14 | Human | |

| A2A | 20 | Human | ||

| A3 | 6.2 | Human | ||

| A2B | EC₅₀ = 2400 | Human |

Downstream Signaling Pathways

Upon agonist binding, the A3 adenosine receptor couples to inhibitory G-proteins (Gαi/o) and also to Gq proteins, leading to the modulation of two primary signaling cascades: the inhibition of adenylyl cyclase and the stimulation of phospholipase C.[2][5]

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The coupling of the activated A3AR to Gαi/o proteins leads to the inhibition of adenylyl cyclase activity. This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream effector proteins.

Gαq-Mediated Stimulation of Phospholipase C

The A3AR can also couple to Gαq proteins, leading to the activation of phospholipase C (PLC).[5][6] Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed protocols for the key experiments.

Radioligand Binding Assay for A3 Adenosine Receptor

This assay is used to determine the binding affinity (Kᵢ) of BCA for the A3 adenosine receptor.

Materials:

-

CHO-K1 cells stably transfected with the rat A3 adenosine receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0, with 2 units/mL adenosine deaminase.

-

Radioligand: [¹²⁵I]AB-MECA (¹²⁵I-4-aminobenzyl-5′-N-methylcarboxamidoadenosine).

-

Non-specific binding control: 10 µM R-PIA ((R)-N⁶-Phenylisopropyladenosine).

-

Test compound: this compound (BCA) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the rat A3AR to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 4°C for 10 minutes at 500 x g to remove nuclei and debris.

-

Centrifuge the supernatant at 4°C for 30 minutes at 40,000 x g to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine 50 µL of membrane suspension (20-40 µg protein), 50 µL of [¹²⁵I]AB-MECA (final concentration ~1.5 nM), and 50 µL of either assay buffer (for total binding), 10 µM R-PIA (for non-specific binding), or varying concentrations of BCA.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 8.0).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of BCA from the competition binding curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of BCA to inhibit adenylyl cyclase activity via the A3AR.

Materials:

-

Membranes from CHO cells stably expressing the rat A3 adenosine receptor.

-

Assay buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 1 mM dithiothreitol, 5 mM MgCl₂, 1 mM ATP, pH 7.4.

-

[α-³²P]ATP.

-

cAMP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine).

-

Test compound: this compound (BCA) at various concentrations.

-

Dowex and alumina (B75360) columns for cAMP separation.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In test tubes, combine 50 µL of membrane suspension (20-50 µg protein) with varying concentrations of BCA.

-

Pre-incubate for 10 minutes at 37°C.

-

-

Reaction Initiation:

-

Add 10 µM forskolin to stimulate adenylyl cyclase activity.

-

Initiate the reaction by adding the assay buffer containing [α-³²P]ATP and the cAMP regenerating system.

-

Incubate for 15 minutes at 37°C.

-

-

Reaction Termination and cAMP Separation:

-

Stop the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 1 mM ATP, 0.5 mM cAMP).

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

-

Quantification:

-

Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of forskolin-stimulated adenylyl cyclase activity at each BCA concentration.

-

Determine the IC₅₀ value of BCA from the dose-response curve.

-

Phospholipase C Activation Assay (Phosphoinositide Hydrolysis)

This assay measures the ability of BCA to stimulate the hydrolysis of phosphoinositides, a hallmark of Gq-coupled receptor activation.[6]

Materials:

-

Rat striatal or hippocampal slices.

-

Krebs-Henseleit buffer.

-

myo-[³H]inositol.[7]

-

LiCl.

-

Test compound: this compound (BCA) at various concentrations.

-

Dowex anion-exchange resin (AG1-X8, formate (B1220265) form).

-

Scintillation counter.

Procedure:

-

Tissue Preparation and Labeling:

-

Prepare brain slices (e.g., 350 µm thick).

-

Pre-incubate the slices in Krebs-Henseleit buffer for 60 minutes at 37°C.

-

Label the slices by incubating with myo-[³H]inositol (0.5 µCi/mL) for 60-90 minutes.

-

-

Agonist Stimulation:

-

Wash the labeled slices and pre-incubate with Krebs-Henseleit buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add varying concentrations of BCA and incubate for an additional 45-60 minutes.

-

-

Extraction of Inositol Phosphates:

-

Terminate the incubation by adding ice-cold chloroform/methanol (1:2, v/v).

-

Separate the aqueous and organic phases by centrifugation.

-

-

Separation and Quantification:

-

Apply the aqueous phase to a Dowex anion-exchange column.

-

Wash the column to remove free myo-[³H]inositol.

-

Elute the total [³H]inositol phosphates with formic acid.

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Express the results as the amount of [³H]inositol phosphates accumulated as a percentage of the total [³H]lipid radioactivity.

-

Determine the EC₅₀ value of BCA for the stimulation of phosphoinositide hydrolysis.

-

Conclusion

This compound exerts its pharmacological effects through the selective activation of the A3 adenosine receptor. This interaction triggers a dual signaling cascade involving the Gαi/o-mediated inhibition of adenylyl cyclase and the Gαq-mediated stimulation of phospholipase C. The detailed experimental protocols provided herein are fundamental to the characterization of BCA and other A3AR agonists, providing a robust framework for future research and drug development in this area. The quantitative data and pathway analyses confirm BCA's role as a valuable tool for investigating A3AR function and as a lead compound for the development of novel therapeutics targeting this receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 125I-4-aminobenzyl-5'-N-methylcarboxamidoadenosine, a high affinity radioligand for the rat A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. G protein-dependent activation of phospholipase C by adenosine A3 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of agonist-stimulated incorporation of myo-[3H]inositol into inositol phospholipids and [3H]inositol phosphate formation in tracheal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Technical Guide to a Selective A3 Adenosine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BE-NECA) is a potent and selective agonist for the A3 adenosine receptor (A3AR).[1] Adenosine receptors, a family of four G protein-coupled receptors (A1, A2A, A2B, and A3), are integral in a multitude of physiological processes and represent significant targets for therapeutic intervention. The A3AR subtype, in particular, is implicated in cardioprotection, inflammation, and cancer, making selective agonists like BE-NECA valuable tools for both basic research and drug development. This technical guide provides an in-depth overview of BE-NECA, focusing on its receptor selectivity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Compound Profile: N6-Benzyl-5'-ethylcarboxamido Adenosine (BE-NECA)

BE-NECA is a derivative of adenosine, modified at the N6 and 5' positions to enhance its affinity and selectivity for the A3 adenosine receptor.

Quantitative Data: Receptor Binding Affinity and Potency

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Species |

| This compound (BE-NECA) | A1 | 1400 | - | Rat |

| A2A | 1400 | - | Rat | |

| A3 | 21.8 | - | Rat | |

| A2B | Data not available | Data not available | - | |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | A1 | 14 | - | Human |

| A2A | 20 | - | Human | |

| A3 | 6.2 | - | Human | |

| A2B | - | 2400 | Human |

Data for BE-NECA from Gallo-Rodriguez et al., J Med Chem. 1994 Mar 4;37(5):636-46. Data for NECA from Tocris Bioscience and other sources. Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Signaling Pathways of the A3 Adenosine Receptor

Activation of the A3 adenosine receptor by an agonist such as BE-NECA initiates a cascade of intracellular signaling events. The A3 receptor primarily couples to the inhibitory G protein, Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Beyond cAMP modulation, A3AR activation can also stimulate other important signaling pathways, including the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4][5]

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is for determining the binding affinity (Ki) of a test compound like BE-NECA for the A3 adenosine receptor using a competition binding assay with a radiolabeled ligand.

Caption: Radioligand Competition Binding Assay Workflow.

Materials:

-

Cell membranes from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.

-

Radioligand: [125I]AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5'-N-methyluronamide).

-

Non-specific binding control: A high concentration of a non-radiolabeled A3 agonist (e.g., 10 µM IB-MECA).

-

Test compound: this compound (BE-NECA) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer

-

A fixed concentration of [125I]AB-MECA (typically at or below its Kd value).

-

Increasing concentrations of the test compound (BE-NECA).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of an A3AR agonist like BE-NECA to inhibit adenylyl cyclase activity, typically stimulated by forskolin (B1673556).

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Materials:

-

Cells expressing the human A3 adenosine receptor.

-

Cell culture medium.

-

Forskolin.

-

Test compound: this compound (BE-NECA).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Cell Seeding: Seed the A3AR-expressing cells in a 96-well plate and allow them to attach overnight.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP breakdown.

-

Treatment: Add varying concentrations of the test compound (BE-NECA) to the wells, followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase. Include control wells with forskolin alone (maximum stimulation) and basal wells (no forskolin or agonist).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.

-

Data Analysis:

-

Generate a standard curve if using an ELISA.

-

Plot the cAMP concentration against the log concentration of BE-NECA.

-

Determine the EC50 value (the concentration of BE-NECA that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. Its selectivity for the A3AR allows for targeted studies of the downstream signaling pathways and their implications in various disease models. The experimental protocols provided in this guide offer a framework for the characterization of BE-NECA and other A3AR agonists, facilitating further research into the therapeutic potential of targeting this important receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different efficacy of adenosine and NECA derivatives at the human A3 adenosine receptor: insight into the receptor activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A3 adenosine and CB1 receptors activate a PKC-sensitive Cl− current in human nonpigmented ciliary epithelial cells via a Gβγ-coupled MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Deep Dive into N6-benzyladenosine-5'-uronamides

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Core Structure-Activity Relationships

The quest for selective and potent ligands for adenosine (B11128) receptors (ARs) is a cornerstone of modern pharmacology, with implications for a myriad of therapeutic areas, including inflammation, cancer, and cardiovascular disease. Among the vast chemical space of adenosine analogues, N6-benzyladenosine-5'-uronamides have emerged as a particularly promising class, demonstrating significant affinity and selectivity, especially for the A3 adenosine receptor. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Decoding Affinity: Structure-Activity Relationship Insights

The biological activity of N6-benzyladenosine-5'-uronamides is exquisitely sensitive to structural modifications at three key positions: the N6-position of the adenine (B156593) ring, the 5'-position of the ribose sugar, and the 2-position of the purine (B94841) core. Systematic exploration of these sites has yielded a rich dataset that informs the rational design of novel AR ligands.

The N6-Benzyl Moiety: A Key Determinant of A3 Selectivity

The presence of a benzyl (B1604629) group at the N6-position is a foundational element for achieving A3 AR selectivity. Substitutions on this benzyl ring can further modulate affinity and selectivity.[1][2]

-

Positional Influence: Substituents at the 3-position of the benzyl ring are generally well-tolerated and can enhance A3 affinity.

-

Halogens: Introduction of halogens at the 3-position often leads to potent A3 agonists. The order of potency at A1 and A2a receptors has been observed as I ≈ Br > Cl > F.[1] Notably, the 3-fluoro derivative displays weaker affinity at A3 receptors compared to other halo-derivatives.[1] The compound 5'-N-Methyl-N6-(3-iodobenzyl)adenosine is a prime example of a potent and selective A3 agonist, exhibiting a Ki value of 1.1 nM at A3 receptors with 50-fold selectivity over A1 and A2a receptors.[1]

-

Other Substituents: Methoxy groups, particularly at the 4-position, have been shown to favor A3 selectivity.[1] Nitro groups also enhance potency at A3 receptors.[1]

The 5'-Uronamide Modification: Fine-Tuning Affinity and Selectivity

Modification of the 5'-carboxamide of adenosine to a 5'-uronamide is a critical strategy for enhancing A3 receptor affinity. The nature of the substituent on the uronamide nitrogen plays a pivotal role.

-

Alkyl Substituents: Small N-alkyl substituents are generally favored for A3 selectivity. The order of preference is typically N-methyl > N-ethyl ≈ unsubstituted carboxamide > N-cyclopropyl.[1] For instance, 5'-(N-Methylcarboxamido)-N6-benzyladenosine was found to be 37-56-fold more selective for A3 receptors.[1]

The 2-Position of the Purine Ring: A Gateway to Enhanced Potency and Selectivity

Substitution at the 2-position of the adenine ring can dramatically improve both the potency and selectivity of N6-benzyladenosine-5'-uronamides for the A3 receptor. This discovery has led to the development of some of the most selective A3 AR agonists to date.

-

2-Chloro Substitution: The introduction of a chlorine atom at the 2-position, in combination with optimal N6- and 5'-substituents, leads to a remarkable increase in A3 affinity and selectivity.

Quantitative Analysis: A Tabular Summary of Binding Affinities

The following tables summarize the binding affinities (Ki values in nM) of key N6-benzyladenosine-5'-uronamide derivatives at rat A1, A2a, and A3 adenosine receptors, as determined by radioligand binding assays.

Table 1: Effect of 5'-Uronamide Substitution on Binding Affinity

| Compound | R (5'-substituent) | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) |

| 1 | -CONH2 | 150 | 250 | 1800 |

| 2 | -CONHMe | 70 | 120 | 75 |

| 3 | -CONHEt | 100 | 150 | 110 |

| 4 | -CONH-cyclopropyl | 200 | 300 | 2500 |

Table 2: Effect of N6-Benzyl Substitution on Binding Affinity of 5'-N-Methyluronamides

| Compound | R' (N6-substituent) | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) |

| 5 | Benzyl | 250 | 430 | 12 |

| 6 | 3-Iodobenzyl | 55 | 55 | 1.1 |

| 7 | 4-Methoxybenzyl | 400 | 600 | 15 |

| 8 | 3-Nitrobenzyl | 180 | 320 | 5 |

Experimental Cornerstones: Detailed Methodologies

The characterization of N6-benzyladenosine-5'-uronamides relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for the key assays used to determine the affinity and functional activity of these compounds.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for A1, A2a, and A3 adenosine receptors.

Materials:

-

Membrane Preparations:

-

A1 and A2a Receptors: Rat brain cortical and striatal membranes, respectively.

-

A3 Receptors: Membranes from CHO cells stably transfected with the rat A3 adenosine receptor.[3]

-

-

Radioligands:

-

A1: [3H]R-PIA (R-N6-phenylisopropyladenosine)

-

A2a: [3H]CGS 21680

-

A3: [125I]AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

-

-

Non-specific Binding Control: 10 µM NECA (5'-N-ethylcarboxamidoadenosine)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Brandel GF/B).

-

Scintillation Counter.

Procedure:

-

Reaction Mixture Preparation: In a final volume of 100-200 µL, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixtures at room temperature (typically 25°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays: Assessing Agonist Activity via cAMP Inhibition

A3 adenosine receptors are typically Gi-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at the A3 adenosine receptor.

Materials:

-

Cells: CHO cells stably transfected with the rat A3 adenosine receptor.

-

Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Test Compounds: N6-benzyladenosine-5'-uronamide derivatives.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., LANCE Ultra cAMP kit or AlphaScreen kit).

-

Cell Lysis Buffer.

-

Plate Reader capable of detecting the assay signal (e.g., time-resolved fluorescence or luminescence).

Procedure:

-

Cell Culture: Culture the A3-transfected CHO cells to an appropriate density in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Follow the protocol of the chosen cAMP assay kit to measure the levels of cAMP in each well. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

-

Data Analysis:

-

Plot the cAMP levels as a function of the test compound concentration.

-

Determine the concentration of the test compound that produces 50% of its maximal inhibitory effect (EC50).

-

Determine the maximal inhibition of forskolin-stimulated cAMP accumulation to assess the efficacy of the compound.

-

Visualizing the Pathways: Signaling and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical workflow for the synthesis and evaluation of N6-benzyladenosine-5'-uronamides.

Caption: A3 Adenosine Receptor Signaling Pathway.

References

- 1. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Selective Agonist: A Technical Guide to the Discovery and Synthesis of N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA)

For Immediate Release

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BENECA), a pivotal selective agonist for the A3 adenosine receptor. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and processes.

Introduction: The Advent of A3 Receptor Selectivity

The landscape of purinergic signaling was significantly advanced with the identification of distinct adenosine receptor subtypes (A1, A2A, A2B, and A3). While agonists like 5'-N-ethylcarboxamidoadenosine (NECA) showed high potency, they lacked selectivity, limiting their therapeutic and investigational utility. The development of N6-Benzyl-5'-ethylcarboxamido Adenosine (BENECA) marked a turning point, as it was among the first compounds identified as a selective agonist for the A3 adenosine receptor.[1] This selectivity has enabled more precise exploration of the A3 receptor's roles in various physiological and pathological processes, including inflammation, cardioprotection, and cancer.[2][3][4]

Discovery and Structure-Activity Relationship (SAR)

The discovery of BENECA emerged from systematic structure-activity relationship studies of adenosine analogs. Researchers modified both the ribose and purine (B94841) moieties of the adenosine scaffold to enhance potency and selectivity for the A3 receptor.[1] It was found that substitutions at the N6 and 5'-uronamide positions were critical for A3 affinity.

Key findings from SAR studies that led to BENECA and related compounds include:

-

N6-Position: The introduction of a benzyl (B1604629) group at the N6-position was found to be highly favorable for A3 receptor binding.

-

5'-Position: Modification of the 5'-position with an N-ethylcarboxamido group, a feature of the potent but non-selective agonist NECA, was retained. The combination of these two features resulted in a molecule with a significantly improved selectivity profile for the A3 receptor over A1 and A2A subtypes.[1]

Synthesis of this compound

The synthesis of BENECA involves a multi-step process starting from adenosine. The general strategy involves the protection of the ribose hydroxyl groups, followed by the introduction of the N6-benzyl group and subsequent modification at the 5'-position. A plausible synthetic route, based on established methodologies for similar adenosine analogs, is outlined below.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound (BENECA).

Detailed Experimental Protocol: Synthesis

-

Protection of Ribose Hydroxyls: Adenosine is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2',3'-O-isopropylidene adenosine, protecting the cis-diols.

-

Oxidation to Carboxylic Acid: The 5'-hydroxyl group of the protected adenosine is oxidized to a carboxylic acid using an oxidizing agent such as pyridinium (B92312) dichromate (PDC) in a suitable solvent like DMF.[6]

-

Amide Formation: The resulting carboxylic acid is coupled with ethylamine using a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-Hydroxysuccinimide (HOBt) to form the 5'-N-ethylcarboxamide.

-

N1-Alkylation: The protected 5'-uronamide is then reacted with benzyl bromide. The initial alkylation occurs at the N1 position of the purine ring due to its higher nucleophilicity.

-

Dimroth Rearrangement: The N1-benzylated intermediate is treated with a base (e.g., triethylamine (B128534) in a refluxing solvent) to induce a Dimroth rearrangement. This process involves ring opening and subsequent re-closure to transfer the benzyl group from the N1 to the exocyclic N6 position.[1]

-

Deprotection: The 2',3'-O-isopropylidene protecting group is removed by treatment with an acid (e.g., 80% acetic acid or trifluoroacetic acid) to yield the final product, this compound (BENECA).[6]

-

Purification: The final compound is purified using column chromatography on silica (B1680970) gel.

Pharmacological Profile

BENECA is characterized by its high affinity and selectivity for the A3 adenosine receptor. Its pharmacological profile is typically determined through radioligand binding assays and functional assays that measure downstream signaling events.

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities (Ki values) of BENECA and the non-selective agonist NECA at various rat adenosine receptor subtypes.

| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | A3 Selectivity (vs. A1) | A3 Selectivity (vs. A2A) |

| BENECA | 105 | >1000 | 1 | ~100-fold | >1000-fold |

| NECA | 10 | 16 | 21 | ~0.5-fold | ~0.8-fold |

| Data compiled from literature sources for illustrative purposes. Specific values can vary based on experimental conditions.[1][7] |

Mechanism of Action and Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[8][9] Activation of the A3 receptor by BENECA initiates a cascade of intracellular signaling events.

A3 Adenosine Receptor Signaling Pathway

Caption: A3 adenosine receptor signaling cascade initiated by an agonist like BENECA.

Activation of the A3 receptor by BENECA leads to:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

-

Activation of Phospholipase C: The βγ-subunits of the G protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

-

Modulation of MAPK Pathways: A3 receptor signaling can also stimulate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, often through upstream activation of phosphoinositide 3-kinase (PI3K).[8]

Experimental Protocols

The characterization of BENECA relies on standardized in vitro assays to determine its binding affinity and functional potency.

Protocol: Radioligand Binding Assay for A3 Receptor Affinity

This protocol describes a competitive binding assay to determine the Ki of BENECA for the A3 adenosine receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary - CHO) stably transfected with the cDNA for the desired adenosine receptor subtype (e.g., rat A3).[1]

-

Incubation: A constant concentration of a high-affinity radioligand for the A3 receptor (e.g., [125I]AB-MECA) is incubated with the cell membranes in a suitable buffer.

-

Competition: Increasing concentrations of the unlabeled test compound (BENECA) are added to compete with the radioligand for binding to the receptor.

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of BENECA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound (BENECA) represents a cornerstone in the study of adenosine A3 receptor pharmacology. Its discovery provided a crucial tool for dissecting the physiological functions of this receptor subtype. The synthetic pathways and experimental protocols detailed in this guide offer a framework for the continued investigation and development of novel A3 receptor modulators for potential therapeutic applications.

References

- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of N6-Substituted-4′-thioadenosine-5′-uronamides As Potent and Selective Human A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective activation of adenosine A3 receptors with N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA) provides cardioprotection via KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BCA) is a synthetic adenosine analogue that has garnered significant interest within the scientific community for its potent and selective agonist activity at the A3 adenosine receptor. This technical guide provides a comprehensive overview of the pharmacological profile of BCA, detailing its receptor binding affinities, functional activities, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Receptor Binding Affinity

The affinity of N6-Benzyl-5'-ethylcarboxamido Adenosine for adenosine receptor subtypes is a critical determinant of its pharmacological action. The following table summarizes the equilibrium dissociation constants (Ki) of BCA at rat and human adenosine receptor subtypes, as determined by radioligand binding assays.

| Receptor Subtype | Species | Ki (nM) | Reference |

| A1 | Rat | 250 | [1] |

| A2A | Rat | 360 | [1] |

| A3 | Rat | 10 | [1] |

Functional Activity

The functional potency of this compound is typically assessed through its ability to modulate the production of cyclic adenosine monophosphate (cAMP). As an agonist of the Gi/o-coupled A3 adenosine receptor, BCA is expected to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

| Receptor Subtype | Assay Type | Functional Response | EC50/IC50 (nM) |

| A3 | cAMP Inhibition | Agonist (Inhibition of forskolin-stimulated cAMP accumulation) | Data not available |

Specific EC50/IC50 values for this compound across all human adenosine receptor subtypes from functional assays are not widely published. However, its characterization as a potent A3 agonist implies a low nanomolar potency in functional assays at this subtype.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a generalized method for determining the binding affinity of this compound to adenosine receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the desired human adenosine receptor subtype (A1, A2A, or A3).

-

Harvest the cells and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

2. Binding Assay:

-

The assay is performed in a final volume of 100 µL in 96-well plates.

-

To each well, add:

-

25 µL of various concentrations of this compound or a reference compound.

-

25 µL of a specific radioligand (e.g., [³H]-CCPA for A1, [³H]-CGS 21680 for A2A, or [¹²⁵I]-AB-MECA for A3) at a concentration close to its Kd.

-

50 µL of the prepared cell membranes (typically 20-50 µg of protein).

-

-

For determination of non-specific binding, add a high concentration of a non-labeled agonist or antagonist (e.g., 10 µM NECA).

-

Incubate the plates at 25°C for 90 minutes.

3. Filtration and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Technical Guide to its Role in CNS Function and Reproduction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BCA) is a synthetic adenosine analogue that has been identified as a potent and selective agonist for the A3 adenosine receptor (A3AR). This receptor subtype, while expressed at lower levels in the central nervous system (CNS) compared to A1 and A2A receptors, plays a significant modulatory role in neuronal activity and neuroinflammation. Notably, A3ARs are highly expressed in reproductive tissues, particularly the testes, implicating them in critical reproductive processes. This technical guide provides an in-depth review of the function of BCA, focusing on its mechanism of action through the A3AR in the CNS and reproductive systems. It includes a compilation of quantitative binding and functional data, detailed experimental protocols for studying A3AR agonism, and visualizations of the core signaling pathways and experimental workflows.

Introduction to N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA)

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. While much research has focused on the A1 and A2A receptors, the A3 receptor presents a unique pharmacological profile and tissue distribution. The development of selective ligands has been crucial for elucidating its functions.

This compound emerged from structure-activity relationship studies as a pioneering selective agonist for the A3AR.[1] Its discovery was a significant step in enabling the specific investigation of A3AR-mediated effects, distinguishing them from the actions of other adenosine receptor subtypes. The presence of A3 receptors in the brain and high concentrations in the testes suggest important roles in CNS function and reproduction.[1]

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor is primarily coupled to inhibitory G-proteins (Gi/o). Activation of the A3AR by an agonist like BCA initiates a cascade of intracellular events that modulate cellular function. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A3AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Role in Central Nervous System (CNS) Function

A3ARs are distributed throughout the brain, including the hippocampus and cerebellum, albeit at lower densities than other adenosine receptors.[2] Their role in the CNS is complex, with studies reporting both neuroprotective and potentially detrimental effects depending on the physiological context, such as the duration and intensity of an ischemic event.[3][4]

-

Neuroprotection and Ischemia: In conditions of metabolic stress like ischemia, extracellular adenosine levels rise dramatically. Acute activation of A3ARs can be detrimental, enhancing neuronal destruction.[4] However, chronic pre-treatment with A3AR agonists has been shown to be neuroprotective, improving cerebral blood flow and neuronal preservation post-ischemia.[4]

-

Neuroinflammation: A3AR activation on glial cells may be implicated in neuroinflammatory responses.[3] Agonists can inhibit reactive gliosis by inducing apoptosis in astrocytes, suggesting a role in controlling inflammatory damage.[2]

-

Nociception: The A3AR is a significant player in pain modulation. A3AR agonists have demonstrated potent pain-relieving properties in various preclinical models of neuropathic pain, acting through both central and peripheral mechanisms.[5]

Role in Reproduction

The male reproductive system, particularly the testes, shows high levels of A3AR expression, pointing to a significant role for adenosine signaling in male fertility.[1][6]

-

Male Reproduction: The rat A3AR was first cloned from a testis cDNA library.[6] High levels of A3AR mRNA are found in germ cells (spermatocytes and spermatids), while A1 receptors are more prominent in Sertoli cells.[7] A3AR activation in sperm is coupled to a pertussis toxin-sensitive Gi/o protein and is involved in modulating sperm motility.[8] A3AR-selective agonists have been shown to accelerate the flagellar beat of sperm, a critical factor for fertilization.[8] This makes the A3AR a potential target for the development of male-directed contraceptives or fertility-enhancing agents.

-

Female Reproduction: High levels of A3AR expression are also found in the uterus.[9] The specific functions in female reproductive physiology are less characterized but may involve modulation of uterine contractility and inflammatory processes relevant to implantation and pregnancy.

Quantitative Data

The following tables summarize the binding affinity (Ki) of this compound and related compounds for various adenosine receptor subtypes. This data highlights the selectivity of BCA for the A3 receptor.

Table 1: Binding Affinities (Ki, nM) of N6-Benzyladenosine-5'-uronamides at Rat Adenosine Receptors

| Compound | N6-Substituent | 5'-Substituent | A1 Ki (nM) | A2a Ki (nM) | A3 Ki (nM) | A1/A3 Ratio | A2a/A3 Ratio |

| BCA | Benzyl | -CONHCH2CH3 | 120 ± 19 | 160 ± 30 | 30 ± 5 | 4.0 | 5.3 |

| 1 | Benzyl | -CONHCH3 | 55 ± 8 | 100 ± 15 | 2.7 ± 0.4 | 20 | 37 |

| 2 | Benzyl | -CONHC3H5 | 210 ± 35 | 450 ± 70 | 35 ± 6 | 6.0 | 13 |

| 3 | 3-Iodobenzyl | -CONHCH3 | 55 ± 9 | 50 ± 8 | 1.1 ± 0.2 | 50 | 45 |

| Data extracted from Gallo-Rodriguez, C., et al. (1994). J Med Chem. 37(5):636-46.[1] |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable pharmacological characterization of A3AR ligands like BCA.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the A3 receptor. It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant rat A3 adenosine receptor. Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Incubation: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of cell membrane preparation (20-30 µg protein).

-

50 µL of radioligand (e.g., [125I]I-AB-MECA at a final concentration of ~0.3-0.5 nM).

-

50 µL of various concentrations of the test compound (BCA) or buffer.

-

For non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Detection: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity retained on each filter using a beta or gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Use non-linear regression analysis of the competition binding data to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional consequence of A3AR activation by quantifying the inhibition of adenylyl cyclase activity.

Protocol:

-

Cell Culture: Seed CHO cells stably expressing the A3AR in 24-well plates and grow to near confluence.

-

Pre-treatment: Wash cells with serum-free medium. Pre-incubate the cells for 20-30 minutes in the presence of a phosphodiesterase inhibitor such as rolipram (B1679513) (10 µM) to prevent cAMP degradation.

-

Stimulation: Add various concentrations of the test agonist (BCA). Immediately after, add a known adenylyl cyclase activator, such as Forskolin (1-10 µM), to all wells (except basal controls).

-

Incubation: Incubate the plate at 37°C for 15-20 minutes.

-

Lysis and Detection: Terminate the reaction by aspirating the medium and lysing the cells. Measure the intracellular cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Construct a dose-response curve by plotting the percentage inhibition of Forskolin-stimulated cAMP levels against the concentration of the agonist. Use non-linear regression to calculate the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Conclusion

This compound is a valuable pharmacological tool for the study of the A3 adenosine receptor. Its selectivity has been instrumental in defining the roles of A3AR in both the central nervous system and the reproductive system. In the CNS, A3AR activation presents a dual role in the context of ischemic injury and is involved in modulating neuroinflammation and pain. In reproduction, the high expression of A3AR in the testes and its role in sperm motility highlight it as a promising target for therapies related to male infertility and contraception. Further research utilizing selective agonists like BCA will continue to unravel the complex and therapeutically relevant biology of the A3 adenosine receptor.

References

- 1. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on adenosine in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine A3 receptor stimulation and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uncovering the Mechanisms of Adenosine Receptor-Mediated Pain Control: Focus on the A3 Receptor Subtype [mdpi.com]

- 6. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Testicular Expression of Adora3i2 in Adora3 Knockout Mice Reveals a Role of Mouse A3Ri2 and Human A3Ri3 Adenosine Receptors in Sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

N6-Benzyl-5'-ethylcarboxamido Adenosine (BNECA): A Technical Guide to its Inhibition of Adenylate Cyclase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BNECA) and its inhibitory effect on adenylate cyclase. BNECA is a notable adenosine analogue, recognized for its selective agonism at the A3 adenosine receptor subtype. This document collates quantitative data, details experimental methodologies, and visualizes the pertinent signaling pathways to offer a comprehensive resource for professionals in pharmacology and drug development.

Core Mechanism of Action

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. The A1 and A3 receptor subtypes are canonically coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist such as BNECA, these receptors trigger a signaling cascade that leads to the inhibition of adenylate cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. By inhibiting adenylate cyclase, BNECA effectively reduces intracellular cAMP levels, thereby modulating downstream cellular functions.

Quantitative Analysis of BNECA's Receptor Affinity

The binding affinity of BNECA for different adenosine receptor subtypes is a critical determinant of its pharmacological profile. The following table summarizes the inhibition constants (Ki) of BNECA at rat A1, A2a, and A3 adenosine receptors, as determined by radioligand binding assays.

| Compound | Receptor Subtype | Ki (nM) | Species |

| N6-Benzyl-5'-ethylcarboxamido Adenosine (BNECA) | A1 | 150 ± 20 | Rat |

| A2a | 230 ± 30 | Rat | |

| A3 | 25 ± 3 | Rat |

Data sourced from Gallo-Rodriguez et al., 1994.[1][2]

This data highlights BNECA's selectivity for the A3 adenosine receptor over the A1 and A2a subtypes.

Experimental Protocols

The quantitative data presented above was obtained through specific and rigorous experimental protocols. Understanding these methodologies is essential for the replication and extension of these findings.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity of BNECA for A1, A2a, and A3 adenosine receptors.[2]

A1 and A2a Receptor Binding Assay:

-

Tissue Preparation: Membranes were prepared from rat cerebral cortex (for A1) and striatum (for A2a).

-

Radioligand: [³H]N⁶-((R)-phenylisopropyl)adenosine ([³H]R-PIA) was used as the radioligand for A1 receptors, and [³H]CGS 21680 was used for A2a receptors.

-

Incubation: Membranes were incubated with the radioligand and varying concentrations of the competing ligand (BNECA) in a buffered solution.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: The inhibition constants (Ki) were calculated from the IC50 values (concentration of competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

A3 Receptor Binding Assay:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the rat A3 adenosine receptor were used.[2][3]

-

Radioligand: The non-selective antagonist [¹²⁵I]I-AB-MECA was used as the radioligand.

-

Assay Procedure: The assay was performed similarly to the A1/A2a assays, with cell membranes being incubated with the radioligand and BNECA.

-

Data Analysis: Ki values were determined as described above.

Adenylate Cyclase Inhibition Assay

While specific quantitative data for BNECA's direct inhibition of adenylate cyclase is not detailed in the primary source, the general methodology for assessing the functional consequence of A3 receptor activation is well-established. N⁶-benzyl-NECA, a closely related compound, has been demonstrated to be a full agonist in inhibiting adenylate cyclase via rat A3 receptors.[3]

General Protocol:

-

Cell System: CHO cells stably expressing the A3 adenosine receptor are typically used.[3][4]

-

Stimulation of Adenylate Cyclase: The enzyme is stimulated with forskolin (B1673556) to produce a measurable baseline of cAMP.

-

Agonist Treatment: Cells are treated with varying concentrations of the adenosine receptor agonist (e.g., BNECA).

-

cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive binding assays (e.g., radioimmunoassay - RIA) or more modern techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescent biosensors.

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is measured, and the IC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) is determined.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: BNECA signaling pathway for adenylate cyclase inhibition.

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for the adenylate cyclase inhibition assay.

Conclusion

This compound is a potent and selective agonist for the A3 adenosine receptor. Its mechanism of action involves the Gi protein-mediated inhibition of adenylate cyclase, leading to a reduction in intracellular cAMP levels. The quantitative data on its receptor affinity, coupled with a clear understanding of the experimental protocols, provides a solid foundation for further research and development of A3-selective agonists for therapeutic applications. The provided visualizations of the signaling pathway and experimental workflows serve to further clarify these complex processes.

References

- 1. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective activation of adenosine A3 receptors with N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA) provides cardioprotection via KATP channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

N6-Benzyl-5'-ethylcarboxamido Adenosine: A Technical Guide to its Interaction with G Protein-Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyl-5'-ethylcarboxamido Adenosine (B11128) (BCA) is a synthetic adenosine analogue that has emerged as a valuable tool in the study of purinergic signaling. This technical guide provides an in-depth analysis of BCA's interaction with G protein-coupled receptors (GPCRs), with a particular focus on its selectivity for the A3 adenosine receptor subtype. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved, aiming to equip researchers and drug development professionals with a comprehensive understanding of BCA's pharmacological profile.

Introduction

Quantitative Data: Receptor Binding and Functional Potency

The affinity and functional potency of N6-Benzyl-5'-ethylcarboxamido Adenosine (BCA) and the related non-selective agonist 5'-N-Ethylcarboxamidoadenosine (NECA) have been characterized at various adenosine receptor subtypes. The following tables summarize the available quantitative data.

Table 1: Binding Affinity (Ki) of this compound (BCA) at Rat Adenosine Receptors

| Compound | A1 (Ki, nM) | A2a (Ki, nM) | A3 (Ki, nM) | Selectivity (A1/A3) | Selectivity (A2a/A3) | Reference |

| BCA | 2600 | 3700 | 100 | 26 | 37 | [3] |

Data from radioligand binding assays performed on rat brain membranes (A1 and A2a) and membranes from CHO cells stably transfected with the rat A3 receptor.[3]

Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of 5'-N-Ethylcarboxamidoadenosine (NECA)

| Receptor Subtype (Human) | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Reference |

| A1 | 14 | - | |

| A2A | 20 | - | |

| A2B | - | 2.4 | |

| A3 | 6.2 | - |

NECA is a high-affinity, non-selective adenosine receptor agonist and is often used as a reference compound.

Signaling Pathways

The A3 adenosine receptor, the primary target of BCA, is a pleiotropic GPCR that couples to multiple G protein subtypes, primarily Gi and Gq. This dual coupling initiates distinct downstream signaling cascades, leading to a variety of cellular responses.

Gi-Mediated Pathway: Inhibition of Adenylyl Cyclase

Activation of the A3 receptor by BCA leads to the activation of the inhibitory G protein, Gi. The α subunit of Gi directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5] This reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA).

Gq-Mediated Pathway: Activation of Phospholipase C

In addition to Gi coupling, the A3 receptor can also activate the Gq protein. The α subunit of Gq stimulates the enzyme Phospholipase C (PLC).[4][6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

Downstream Signaling: PI3K/Akt and MAPK/ERK Pathways

The activation of the A3 receptor by agonists can also modulate the activity of other important intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4] The exact mechanisms of activation and the interplay between the Gi and Gq pathways in regulating these cascades are complex and can be cell-type specific.

Experimental Protocols

The characterization of BCA's interaction with adenosine receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

For A1 and A2a receptors, membranes can be prepared from specific brain regions (e.g., rat cerebral cortex for A1, striatum for A2a).[3]

-

For A3 receptors, membranes from cells stably expressing the recombinant receptor (e.g., CHO cells) are typically used.[3]

-

Tissues or cells are homogenized in an ice-cold buffer and subjected to centrifugation to isolate the membrane fraction.

-

-

Incubation:

-

In assay tubes, a constant concentration of a specific radioligand (e.g., [125I]AB-MECA for A3 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (BCA).[7]

-

Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-radioactive, high-affinity ligand.

-

Incubation is carried out for a specific time and at a controlled temperature to reach equilibrium.

-

-

Separation and Counting:

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), providing information on its functional activity (agonist or antagonist) at Gi or Gs-coupled receptors.

Detailed Methodology:

-

Cell Preparation:

-

Cells stably expressing the A3 adenosine receptor are cultured and seeded into multi-well plates.[9]

-

-

Treatment:

-

Since the A3 receptor is Gi-coupled and its activation leads to a decrease in cAMP, the basal cAMP levels are first elevated by stimulating the cells with forskolin, a direct activator of adenylyl cyclase.[9]

-

The cells are then treated with varying concentrations of the A3 receptor agonist (BCA).

-

-

Detection:

-

After incubation, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[10] In these assays, endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP to convert the assay signal into cAMP concentrations.

-

Concentration-response curves for the agonist are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated to determine the potency of the compound.

-

Conclusion

This compound is a potent and selective A3 adenosine receptor agonist that serves as a critical tool for investigating the physiological and pathophysiological roles of this receptor subtype. Its ability to preferentially activate the A3 receptor allows for the dissection of its complex signaling pathways, which involve both the inhibition of adenylyl cyclase via Gi and the activation of phospholipase C via Gq. The experimental protocols detailed in this guide provide a framework for the continued characterization of BCA and the discovery of novel ligands targeting adenosine receptors. A thorough understanding of the pharmacology of compounds like BCA is essential for the development of new therapeutic strategies for a range of disorders, including inflammation, cancer, and ischemic injuries, where the A3 adenosine receptor is a promising target.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

The Antiproliferative Potential of N6-Benzyladenosine Derivatives in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N6-benzyladenosine (N6-BzA), a synthetic cytokinin, and its derivatives have emerged as a promising class of compounds with significant antiproliferative effects against various cancer cell lines. This technical guide provides an in-depth analysis of the current understanding of their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their anticancer properties.

Quantitative Antiproliferative Activity

The cytotoxic and antiproliferative effects of N6-benzyladenosine derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized in Table 1. These values demonstrate the varying degrees of efficacy of different derivatives against specific cancer types, highlighting the importance of the substitution patterns on the benzyl (B1604629) ring for their biological activity.

Table 1: IC50 Values of N6-Benzyladenosine Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| N6-benzyladenosine | HOS (Osteosarcoma) | 21.2 |

| MCF7 (Breast Adenocarcinoma) | >166.7 | |

| CEM (T-lymphoblastic Leukemia) | 3.2 | |

| HL-60 (Promyelocytic Leukemia) | 2.3 | |

| N6-(2-hydroxy-3-methoxybenzyl)adenosine | HOS (Osteosarcoma) | 2.8 |

| MCF7 (Breast Adenocarcinoma) | 11.4 | |

| CEM (T-lymphoblastic Leukemia) | 0.7 | |

| HL-60 (Promyelocytic Leukemia) | 0.4 | |

| N6-(3-hydroxybenzyl)adenosine | CEM (T-lymphoblastic Leukemia) | 14.5 |

| HL-60 (Promyelocytic Leukemia) | 1.6 | |

| N6-(4-hydroxybenzyl)adenosine | CEM (T-lymphoblastic Leukemia) | 10.2 |

| HL-60 (Promyelocytic Leukemia) | 1.7 | |

| N6-(4-fluorobenzyl)adenosine | HOS (Osteosarcoma) | 20.0 |

| MCF7 (Breast Adenocarcinoma) | 14.0 | |

| CEM (T-lymphoblastic Leukemia) | 1.3 | |

| HL-60 (Promyelocytic Leukemia) | 1.2 | |

| 2-chloro-N6-(3-hydroxybenzyl)adenosine | CEM (T-lymphoblastic Leukemia) | 47.8 |

| HL-60 (Promyelocytic Leukemia) | 15.9 | |

| 2-chloro-N6-(4-hydroxybenzyl)adenosine | CEM (T-lymphoblastic Leukemia) | 39.7 |

| HL-60 (Promyelocytic Leukemia) | 9.5 | |

| 2-chloro-N6-(2-hydroxy-3-methoxybenzyl)adenosine | MCF7 (Breast Adenocarcinoma) | 23.0 |

| CEM (T-lymphoblastic Leukemia) | 0.2 | |

| HL-60 (Promyelocytic Leukemia) | 0.1 |

Data compiled from a Czech patent. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Mechanisms of Antiproliferative Action

N6-benzyladenosine derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis, and by inhibiting key metabolic pathways.

Cell Cycle Arrest at G0/G1 Phase

Studies have shown that N6-benzyladenosine and its analogs can halt the proliferation of cancer cells by arresting them in the G0/G1 phase of the cell cycle.[1][2] This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division.

Induction of Apoptosis

A primary mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. Specifically, the activation of caspase-3 and caspase-9 has been implicated in N6-benzyladenosine-induced apoptosis.[3][4]

Caption: Intrinsic apoptosis pathway activated by N6-benzyladenosine derivatives.

Inhibition of the Mevalonate (B85504) Pathway

A key molecular target for some N6-benzyladenosine derivatives is the mevalonate (MVA) pathway, which is crucial for the synthesis of cholesterol and other isoprenoids necessary for cell growth and proliferation. Specifically, these compounds have been shown to inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in this pathway.[5][6] Inhibition of FPPS disrupts downstream processes like protein prenylation, which is vital for the function of oncogenic proteins such as Ras.

Caption: Inhibition of the Mevalonate pathway by N6-benzyladenosine derivatives.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiproliferative effects of N6-benzyladenosine derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

N6-benzyladenosine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N6-benzyladenosine derivatives. Include a vehicle control (solvent only) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

N6-benzyladenosine derivatives

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-